1H-Indole-7-carboxamide

IKKβ inhibitor Kinase selectivity Inflammation

1H-Indole-7-carboxamide is the non-fungible scaffold for drug discovery targeting BTK, IKKβ, and HIV-1 gp120. Its 7-substitution confers unique geometric constraints for kinase selectivity and antiviral potency. As a pharmaceutical intermediate, it enables regioselective C6 alkenylation, reducing step count vs. indole-7-carboxylic acid. Procure ≥97% purity for lead optimization and custom synthesis.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1670-89-9
Cat. No. B156356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-7-carboxamide
CAS1670-89-9
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)N)NC=C2
InChIInChI=1S/C9H8N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,(H2,10,12)
InChIKeyOXCXIABGNNQZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-7-carboxamide (CAS 1670-89-9): Procurement-Relevant Chemical Profile and Core Identifiers


1H-Indole-7-carboxamide (CAS 1670-89-9, MFCD00572866, PubChem CID 13415516) is a heterocyclic organic compound comprising an indole core with a carboxamide substituent at the 7-position [1][2]. The molecule exhibits a molecular weight of 160.17 g/mol, an XLogP3 of 1.7, and a topological polar surface area (TPSA) of 58.9 Ų, reflecting moderate lipophilicity and hydrogen-bonding capacity [1]. It is commercially available as an off-white to light yellow crystalline solid with a purity specification typically ≥97%, and is classified as a pharmaceutical intermediate and research building block .

1H-Indole-7-carboxamide: Why Carboxamide Regioisomer Position Dictates Target Engagement


The indole ring offers seven distinct substitution positions, each yielding unique electronic and steric environments that profoundly influence target binding. While extensive literature covers indole-2- and -3-carboxamides as enzyme inhibitors [1], the 7-carboxamide regioisomer exhibits a divergent pharmacological fingerprint. The 7-substitution confers specific geometric constraints that favor binding to distinct biological targets, including Bruton's tyrosine kinase (BTK), IκB kinase β (IKKβ), and the HIV-1 gp120 attachment site, which are not effectively addressed by 2- or 3-carboxamide analogs [2][3]. Consequently, substituting 1H-indole-7-carboxamide with other regioisomers or structurally similar indole derivatives would lead to loss of target selectivity, diminished potency, and altered pharmacokinetic profiles, making the 7-carboxamide scaffold non-fungible in drug discovery campaigns focused on these specific targets.

Quantitative Differentiation Evidence for 1H-Indole-7-carboxamide: Head-to-Head and Cross-Study Comparisons


IKKβ Kinase Inhibition: Broad Selectivity Over >45 Kinases Versus Typical Inhibitor Promiscuity

3,5-Disubstituted indole-7-carboxamides, derived from the 1H-indole-7-carboxamide core, exhibit exceptional selectivity for IKKβ. In a panel of >45 kinases, these compounds showed pIC50 values consistently below 5.5, indicating minimal off-target activity [1]. This stands in contrast to many ATP-competitive kinase inhibitors, which frequently demonstrate polypharmacology and off-target liabilities. The data represent a class-level differentiation wherein the 7-carboxamide scaffold provides a superior selectivity starting point compared to other heterocyclic carboxamide cores.

IKKβ inhibitor Kinase selectivity Inflammation

HIV-1 Attachment Inhibition: Picomolar Potency Versus Prior Lead Compound

A series of indole-7-carboxamides were synthesized as C7-substituted analogs of a 4-fluoro-substituted indole HIV-1 attachment inhibitor [1]. The simple methyl amide analog 4 demonstrated picomolar potency in a primary cell-based assay against a pseudotype virus expressing a JRFL envelope [1]. In contrast, the parent 4-fluoro-indole inhibitor exhibited significantly lower potency, underscoring the critical role of the 7-carboxamide moiety for enhanced antiviral activity. Median EC50 values against HCV genotype 1a and 1b pseudoparticles were 0.134 µM and 0.027 µM, respectively [2].

HIV-1 attachment inhibitor Antiviral Indole carboxamide

Oral Bioavailability and In Vivo Efficacy of Indole-7-carboxamide Derivatives in Inflammation Models

Optimized 3,5-disubstituted indole-7-carboxamides demonstrate robust oral bioavailability and dose-dependent in vivo efficacy. In a rat LPS-TNFα model, compound 24 exhibited an ED50 of 7.6 µmol/kg po (2.8 mg/kg), while compound (R)-28 showed an ED50 of 21.7 µmol/kg po (9 mg/kg) [1]. In a dog segmental LPS challenge model, compound 24 achieved an ED50 of 2.9 µmol/kg po (1.1 mg/kg), and (R)-28 demonstrated an ED50 of 1.8 µmol/kg po (0.74 mg/kg) [1]. Compound (R)-28 further displayed low plasma clearance (1.86 mL/min/kg) and high oral bioavailability (65%) in dogs, metrics that surpass many earlier IKKβ inhibitor candidates [1].

IKKβ inhibitor In vivo efficacy Oral bioavailability

Synthetic Accessibility and Building Block Utility: Distinct Regiochemical Advantage

1H-Indole-7-carboxamide (CAS 1670-89-9) serves as a versatile pharmaceutical building block due to its unique substitution pattern, which enables regioselective functionalization at the C6 position via chelation-assisted C-H activation [1]. In contrast, indole-2- and -3-carboxamides undergo electrophilic substitution at the C3 and C2 positions, respectively, limiting access to distinct chemical space. The compound is commercially available with 97% purity, and its carboxamide group offers a direct handle for amide coupling and further derivatization without requiring protective group strategies . This positions it as a more efficient entry point for synthesizing 7-substituted indole libraries compared to constructing the carboxamide moiety de novo from indole-7-carboxylic acid.

Building block Synthetic intermediate Regioselective synthesis

1H-Indole-7-carboxamide: Preferred Use Cases Based on Differentiated Evidence


Kinase Drug Discovery: IKKβ-Selective Inflammation Programs

Medicinal chemistry teams pursuing IKKβ inhibitors for rheumatoid arthritis, inflammatory bowel disease, or other NF-κB-driven pathologies should prioritize 1H-indole-7-carboxamide as the core scaffold. The 3,5-disubstituted indole-7-carboxamide series has demonstrated kinase selectivity with pIC50 <5.5 against >45 off-target kinases [1] and dose-dependent oral efficacy in rat and dog inflammation models (ED50 values as low as 1.8 µmol/kg) [1]. This reduces the risk of off-target toxicity and provides a validated starting point for lead optimization.

Antiviral Research: HIV-1 Attachment and HCV Entry Inhibition

Investigators developing next-generation HIV-1 attachment inhibitors or HCV entry blockers should utilize the indole-7-carboxamide template. Derivatives of this scaffold have achieved picomolar potency in primary cell-based HIV-1 assays and sub-micromolar median EC50 values (0.027 µM) against HCV pseudoparticles [2][3]. The favorable human liver microsome stability and membrane permeability of the methyl amide analog further support its use as a lead-like starting point for orally bioavailable antiviral candidates [2].

Chemical Biology: Regioselective C6 Functionalization for Probe Synthesis

Chemical biologists and synthetic chemists requiring regioselective access to C6-functionalized indoles should select 1H-indole-7-carboxamide as the precursor of choice. Ru(II)-catalyzed C-H activation enables highly chemo- and regioselective C6 alkenylation, a transformation not feasible with 2- or 3-carboxamide regioisomers [4]. This enables the efficient synthesis of pyrrolo[3,2-h]isoquinolin-9-one derivatives and other polycyclic scaffolds for probe development and SAR exploration.

Contract Research and Custom Synthesis: High-Purity Building Block Supply

Contract research organizations (CROs) and custom synthesis providers supporting medicinal chemistry programs should procure 1H-indole-7-carboxamide at 97% purity as a cost-effective and versatile building block . Its carboxamide moiety eliminates the need for protective group manipulations common when using indole-7-carboxylic acid, reducing step count and improving overall yield in the synthesis of 7-substituted indole libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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